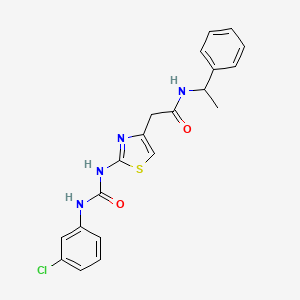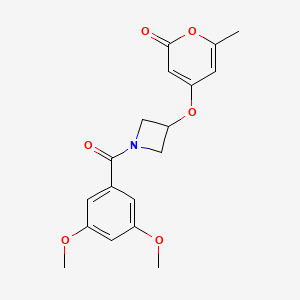
4-((1-(3,5-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(3,5-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as DMBO-DTP, is a novel compound that has been widely used in scientific research due to its unique properties. This compound is synthesized through a complex process that involves several steps, and it has been studied extensively to determine its mechanism of action and potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Azetidinone Derivatives
Azetidinone derivatives, including those related to 4-((1-(3,5-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, have been synthesized and characterized in various studies. These compounds often exhibit significant biological activities, such as antibacterial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. For instance, Chopde et al. (2012) described the preparation of azetidinone analogues that displayed promising antibacterial activities against certain bacterial strains, highlighting the potential of these compounds in antimicrobial applications (Chopde, Meshram, & Pagadala, 2012). El-Sawy et al. (2014) further explored the synthesis of 4,6-dimethoxybenzofuran derivatives, demonstrating significant anti-inflammatory, analgesic, and anticonvulsant activities, underscoring the therapeutic potential of these compounds (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).
Anticancer Activities of Carboxamide Derivatives
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines has identified compounds with potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Deady et al. (2003) reported that most compounds in their study were potent cytotoxins, with some having IC(50) values less than 10 nM, suggesting high efficacy in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antimicrobial and Antioxidant Properties
Azetidinone compounds have also been synthesized for their antimicrobial and antioxidant properties. Mistry and Desai (2005) synthesized azetidinone compounds using conventional and microwave techniques and found them to have significant antibacterial activity against various pathogens (Mistry & Desai, 2005). Moreover, Pillai et al. (2019) conducted a comprehensive study on Schiff bases containing 1,2,4-triazole and pyrazole rings, revealing significant antioxidant and α-glucosidase inhibitory activities, which could offer therapeutic benefits in managing oxidative stress and diabetes (Pillai, Karrouchi, Fettach, Armaković, Armaković, Brik, Taoufik, Radi, El Abbes Faouzi, & Ansar, 2019).
Propiedades
IUPAC Name |
4-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-11-4-15(8-17(20)24-11)25-16-9-19(10-16)18(21)12-5-13(22-2)7-14(6-12)23-3/h4-8,16H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCKZFGDRKSXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2825580.png)
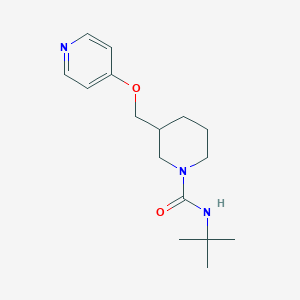
![1-[(3-Chlorophenyl)methyl]-4-pyrazol-1-ylpiperidine](/img/structure/B2825584.png)
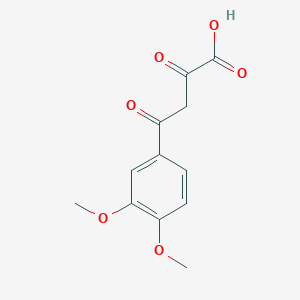
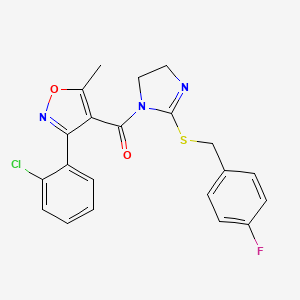
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2825590.png)
![1-(3-chloro-4-fluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2825591.png)
![N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2825593.png)
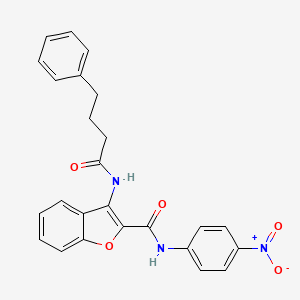
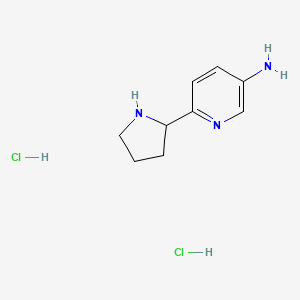
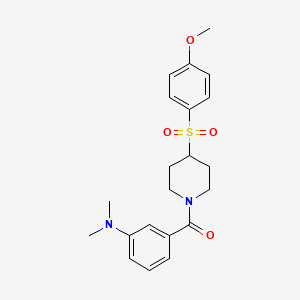
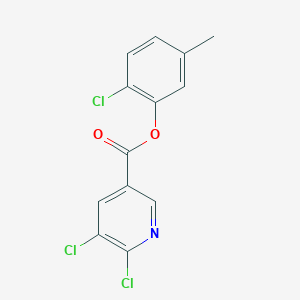
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2825599.png)
